

Molecular formula and structure of Stearamide AMP.

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Compound of Interest

Compound Name: Stearamide AMP

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An In-depth Technical Guide to Stearamide AMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearamide AMP, chemically known as N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide, is a fatty acid amide with significant applications in the cosmetic and personal care industries.[1][2][3][4] Its amphiphilic nature, combining a long hydrophobic alkyl chain from stearic acid and a polar headgroup from 2-amino-2-methyl-1-propanol (AMP), imparts desirable properties such as viscosity control and foam boosting in various formulations.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular formula, structure, synthesis, and analytical characterization of **Stearamide AMP**, tailored for a scientific audience.

While the nomenclature "**Stearamide AMP**" might suggest a connection to adenosine monophosphate (AMP), it is crucial to note that this compound is not a derivative of the nucleotide. The "AMP" in its name refers to the reactant 2-amino-2-methyl-1-propanol. To date, there is no scientific literature suggesting the involvement of **Stearamide AMP** in any biological signaling pathways.

Molecular Formula and Structure

The molecular formula of **Stearamide AMP** is C₂₂H₄₅NO₂. [5][6][7] Its chemical structure consists of a stearyl group (an 18-carbon saturated fatty acyl chain) attached to the nitrogen

atom of 2-amino-2-methyl-1-propanol.

IUPAC Name: N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide[5]

CAS Number: 36284-86-3[5][6][7]

Synonyms: **Stearamide AMP**, N-(2-Methylol-2-propyl)octadecanamide, Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-[4][5][7]

Physicochemical Properties

A summary of the key physicochemical properties of **Stearamide AMP** is presented in the table below.

Property	Value	Reference
Molecular Weight	355.6 g/mol	[5][6][7]
Appearance	White to off-white solid/flakes	[2][7]
Melting Point	57-60°C	[2]
Solubility	Slightly soluble in water	[7]
HLB Value	5-6	[2]

Experimental Protocols

Synthesis of Stearamide AMP

The primary method for synthesizing **Stearamide AMP** is through the direct condensation amidation of stearic acid with 2-amino-2-methyl-1-propanol (AMP).[4] This reaction involves the formation of an amide bond with the elimination of a water molecule.

Materials:

- Stearic Acid (C₁₈H₃₆O₂)
- 2-Amino-2-methyl-1-propanol (AMP) (C₄H₁₁NO)

- Nitrogen gas supply
- Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal.

Procedure:

- Charge the reaction vessel with equimolar amounts of stearic acid and 2-amino-2-methyl-1-propanol.
- Begin agitation and purge the vessel with nitrogen to create an inert atmosphere.
- Heat the reaction mixture to approximately 160-180°C.
- Maintain this temperature and continue stirring. The water produced during the reaction will be removed by distillation.
- The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is negligible.
- Cool the reaction mixture to obtain the crude **Stearamide AMP** product.
- Further purification can be achieved by recrystallization from a suitable solvent if required.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and purity assessment of **Stearamide AMP**. Due to its low volatility, derivatization is often required. Trimethylsilylation is a common method where the hydroxyl and amide protons are replaced with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

Sample Preparation (Trimethylsilylation):

- Dissolve a known amount of **Stearamide AMP** in an appropriate solvent (e.g., pyridine or dimethylformamide).
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in excess.

- Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
- The resulting solution containing the TMS-derivatized **Stearamide AMP** can be directly injected into the GC-MS system.

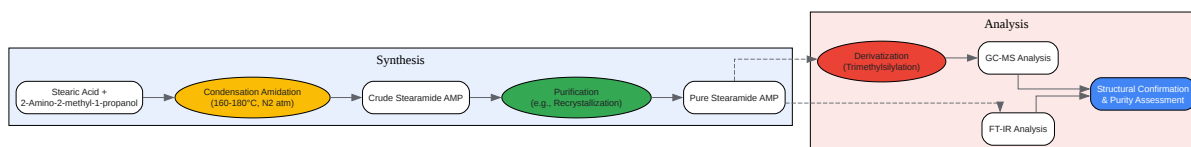
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to confirm the presence of key functional groups in the **Stearamide AMP** molecule.

Expected Characteristic Peaks:

- N-H stretch: Around 3300 cm^{-1}
- C-H stretch (alkyl): Around 2850-2950 cm^{-1}
- C=O stretch (amide I): Around 1640 cm^{-1}
- N-H bend (amide II): Around 1550 cm^{-1}
- O-H stretch (hydroxyl): Broad peak around 3400 cm^{-1}

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of **Stearamide AMP**.



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Caption: Synthesis and analytical workflow for **Stearamide AMP**.

Safety and Toxicology

Stearamide AMP is generally considered safe for topical use in cosmetic products.[1] Safety assessments have indicated low potential for skin irritation and sensitization. As with any chemical, it is essential to handle **Stearamide AMP** in a well-ventilated area and use appropriate personal protective equipment. For drug development professionals, it is important to note that while topical safety is established, comprehensive toxicological data for systemic exposure may be limited.

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